molecular formula C11H15NO3 B12934160 Benzyl D-homoserinate

Benzyl D-homoserinate

Cat. No.: B12934160
M. Wt: 209.24 g/mol
InChI Key: PIICDTONQLAGTM-SNVBAGLBSA-N
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Description

Benzyl D-homoserinate is a chemical compound that belongs to the class of homoserine derivatives It is characterized by the presence of a benzyl group attached to the D-homoserine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl D-homoserinate can be synthesized through several methods. One common approach involves the esterification of D-homoserine with benzyl alcohol in the presence of a suitable catalyst. For instance, a mixture of Boc (D)-homoserine, benzyl bromide, and potassium carbonate in dimethylformamide (DMF) can be stirred overnight to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benzyl D-homoserinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl D-homoserinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl D-homoserinate involves its interaction with specific molecular targets. The benzyl group can participate in hydrophobic interactions, while the homoserine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Benzyl alcohol: Shares the benzyl group but lacks the homoserine moiety.

    D-homoserine: Lacks the benzyl group but shares the homoserine structure.

    Benzyl D-serinate: Similar structure but with a serine moiety instead of homoserine.

Uniqueness: Benzyl D-homoserinate is unique due to the combination of the benzyl group and the D-homoserine moiety. This unique structure imparts specific reactivity and biological activity that is not observed in the individual components .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

benzyl (2R)-2-amino-4-hydroxybutanoate

InChI

InChI=1S/C11H15NO3/c12-10(6-7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2/t10-/m1/s1

InChI Key

PIICDTONQLAGTM-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCO)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCO)N

Origin of Product

United States

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